(2-Butoxypyridin-3-yl)methanamine

Description

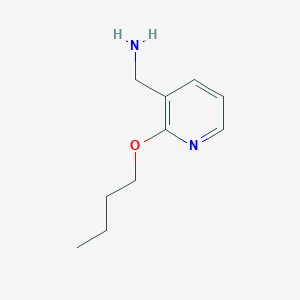

Structure

3D Structure

Properties

IUPAC Name |

(2-butoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-3-7-13-10-9(8-11)5-4-6-12-10/h4-6H,2-3,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQRWGJWYNZAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine Chemistry and Alkoxyamine Derivatives

The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. Its unique electronic properties and ability to act as both a ligand and a base make it a privileged scaffold in drug discovery. The introduction of substituents onto the pyridine ring dramatically alters its physical and chemical characteristics.

In the case of (2-Butoxypyridin-3-yl)methanamine, two key functional groups are present:

2-Butoxy Group: This alkoxy substituent significantly influences the electronic nature of the pyridine ring. The oxygen atom donates electron density into the ring through resonance, which can affect the reactivity of the ring itself and the appended functional groups. The butyl chain adds lipophilicity, a critical parameter in medicinal chemistry that influences a molecule's solubility, absorption, and metabolic stability.

3-Methanamine Group: The primary amine (-NH2) attached to a methylene (B1212753) (-CH2-) linker at the 3-position is a potent nucleophile and a key reactive site. This aminomethyl group is crucial for forming new chemical bonds, allowing chemists to "build" upon the pyridine core.

It is important to clarify the term "alkoxyamine." In a strict sense, an alkoxyamine contains a C-O-N linkage and is known for its ability to undergo reversible bond cleavage to generate radicals, a property famously used in nitroxide-mediated polymerization. While this compound contains both an alkoxy and an amine group, it is not an alkoxyamine in that functional class. Rather, it is an aminomethyl-substituted alkoxy-pyridine, whose chemistry is dominated by the nucleophilicity of the nitrogen atom.

Significance As a Versatile Building Block in Organic Synthesis

The primary significance of (2-Butoxypyridin-3-yl)methanamine in organic synthesis lies in the reactivity of its primary amine. This functional group allows the molecule to be readily incorporated into larger structures through a variety of well-established chemical reactions. Based on the reactivity of analogous 2-alkoxy-3-aminomethylpyridines found in the scientific and patent literature, its utility as a building block is clear.

The nucleophilic amine can participate in numerous bond-forming reactions, including:

Amide Formation: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides to form amides. This is one of the most common linkages in biologically active molecules.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, another important functional group in medicinal chemistry.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

N-Alkylation: Direct reaction with alkyl halides to produce secondary and tertiary amines.

Heterocycle Synthesis: Serving as a key component in condensation reactions to construct more complex heterocyclic systems, such as imidazopyrimidines or pyrazolopyrimidines.

The strategic placement of the butoxy group ortho to the ring nitrogen and meta to the aminomethyl group provides a distinct steric and electronic environment that can be exploited to achieve specific outcomes in complex syntheses.

Overview of Academic Research Directions

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection points are the carbon-nitrogen bond of the aminomethyl group and the carbon-oxygen bond of the butoxy group.

A logical retrosynthetic approach would involve two main disconnections:

C-N Bond Disconnection: The aminomethyl group can be retrosynthetically disconnected to a corresponding aldehyde or nitrile. This suggests that 2-butoxypyridine-3-carbaldehyde or 2-butoxypyridine-3-carbonitrile are key intermediates. The amine can then be introduced in a forward sense via reductive amination of the aldehyde or reduction of the nitrile. sigmaaldrich.comorganic-chemistry.org

C-O Bond Disconnection: The butoxy ether linkage can be disconnected to reveal a 2-halopyridine precursor, such as 2-chloropyridine-3-carbonitrile, and butanol or sodium butoxide. This points to a nucleophilic aromatic substitution reaction as a key step in the synthesis.

This analysis highlights two primary synthetic pathways: one proceeding through a nitrile intermediate and the other through an aldehyde intermediate.

Precursor Synthesis and Strategic Functionalization

The successful synthesis of this compound relies on the efficient preparation of key precursors and their subsequent functionalization.

Approaches to Substituted Pyridine (B92270) Rings

The synthesis of the core pyridine structure can be achieved through various methods. One common starting material is 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile). osi.lv The synthesis of such derivatives has been a subject of interest, with various methods published for their preparation. osi.lvresearchgate.net These methods often involve the construction of the pyridine ring from acyclic precursors or the modification of existing pyridine derivatives. osi.lvresearchgate.net

Installation of the Butoxy Moiety

The introduction of the butoxy group is typically accomplished via a nucleophilic aromatic substitution reaction. Starting with a 2-halopyridine derivative, such as 2-chloropyridine-3-carbonitrile, treatment with sodium butoxide (generated from butanol and a strong base like sodium hydride) displaces the halide to form the desired 2-butoxypyridine (B1266424) intermediate. This reaction is a standard and effective method for forming aryl ethers.

Formation of the Aminomethyl Group

The final step in the synthesis is the formation of the aminomethyl group. This can be achieved through two primary methods, depending on the intermediate used:

Reduction of a Nitrile: If the synthesis proceeds through the 2-butoxypyridine-3-carbonitrile intermediate, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Reductive Amination of an Aldehyde: Alternatively, if 2-butoxypyridine-3-carbaldehyde is the key intermediate, the aminomethyl group can be installed via reductive amination. sigmaaldrich.comorganic-chemistry.org This reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine, which is then reduced in situ to the desired amine. sigmaaldrich.comnih.gov Various reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or triethylsilane in the presence of a suitable catalyst. organic-chemistry.orgrsc.org

Direct Synthetic Routes to this compound

While a stepwise approach is common, more direct routes to the target compound are also of significant interest.

Reductive Amination Pathways

A prominent direct route involves the reductive amination of 2-butoxypyridine-3-carbaldehyde. youtube.comyoutube.com This aldehyde can be synthesized from the corresponding 2-butoxypyridine-3-carbonitrile via reduction, or through the oxidation of the corresponding alcohol, 2-butoxypyridin-3-yl)methanol. wikipedia.org The synthesis of pyridine aldehydes, in general, can be achieved through various methods, including the oxidation of pyridyl carbinols or the reaction of cyanopyridines with formic acid. google.comrsc.org

Once the 2-butoxypyridine-3-carbaldehyde is obtained, it can be subjected to reductive amination conditions. sigmaaldrich.comorganic-chemistry.org This one-pot procedure offers an efficient pathway to the final product, this compound. The reaction conditions can be tailored based on the specific amine source and reducing agent used. organic-chemistry.orgrsc.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of the precursor, 2-butoxy-3-cyanopyridine. This reaction typically involves the displacement of a halide, most commonly chloride, from the C2 position of the pyridine ring by an alkoxide nucleophile.

The reaction of 2-chloro-3-cyanopyridine (B134404) with sodium butoxide, generated in situ from butanol and a strong base like sodium hydride, proceeds via an addition-elimination mechanism. The electron-withdrawing cyano group at the C3 position activates the ring towards nucleophilic attack at the C2 position. The reaction generally proceeds with high regioselectivity. The efficiency of the reaction can be influenced by the solvent, temperature, and the nature of the base used.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile approach for the synthesis of substituted pyridines. While not the most direct route for the primary target, these methods are highly relevant for creating a diverse range of analogs. For instance, a palladium catalyst can be used to couple an aryl or alkyl group to the pyridine ring.

In the context of synthesizing pyridylmethanamines, palladium-catalyzed amination could be a potential strategy. For example, a 3-halopyridine derivative could be coupled with an amine under palladium catalysis. Recent advancements have led to the development of highly active palladium catalysts with specialized phosphine (B1218219) ligands that can facilitate the amination of aryl halides with a broad range of amines, including ammonia sources. mdpi.com

General Synthetic Approaches for Related Pyridylmethanamine Analogs

The synthetic methodologies described above can be readily adapted to produce a wide array of structurally related pyridylmethanamine analogs.

Variation of the Alkoxy Substituent (e.g., methoxy, benzyloxy, cyclobutoxy)

The synthesis of analogs with different alkoxy groups at the C2 position can be achieved by employing the corresponding alcohol in the nucleophilic aromatic substitution step. For example, to synthesize (2-methoxypyridin-3-yl)methanamine, 2-chloro-3-cyanopyridine would be treated with sodium methoxide. Similarly, for [2-(benzyloxy)pyridin-3-yl]methanamine, sodium benzoxide would be the nucleophile. The synthesis of (2-cyclobutoxypyridin-3-yl)methanamine would follow the same logic, using sodium cyclobutoxide.

The general synthetic scheme is as follows:

Alkoxylation: Reaction of 2-chloro-3-cyanopyridine with the desired sodium alkoxide (NaOR) to form the corresponding 2-alkoxy-3-cyanopyridine.

Reduction: Catalytic hydrogenation of the resulting 2-alkoxy-3-cyanopyridine to yield the target (2-alkoxypyridin-3-yl)methanamine.

The table below lists some of the synthesized analogs and their precursors.

| Target Analog | Precursor (Alkoxy Nitrile) | Required Alcohol |

| (2-Methoxypyridin-3-yl)methanamine | 2-Methoxy-3-cyanopyridine | Methanol |

| [2-(Benzyloxy)pyridin-3-yl]methanamine | 2-Benzyloxy-3-cyanopyridine | Benzyl alcohol |

| (2-Cyclobutoxypyridin-3-yl)methanamine | 2-Cyclobutoxy-3-cyanopyridine | Cyclobutanol |

Synthesis of Positional Isomers (e.g., 4-ylmethanamine derivatives)

The synthesis of positional isomers, such as those with the aminomethyl group at the C4 position, requires a different starting material. For the synthesis of (2-alkoxypyridin-4-yl)methanamine derivatives, a common precursor would be 2-chloro-4-cyanopyridine (B57802).

The synthetic sequence would be analogous to that for the 3-ylmethanamine derivatives:

Alkoxylation: Nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with the desired sodium alkoxide to furnish the 2-alkoxy-4-cyanopyridine intermediate.

Reduction: Subsequent catalytic hydrogenation of the 2-alkoxy-4-cyanopyridine to afford the final (2-alkoxypyridin-4-yl)methanamine product.

This approach allows for the selective synthesis of different positional isomers by choosing the appropriate cyanopyridine starting material.

Incorporation of Diverse Substituents on the Pyridine Heterocycle

The strategic functionalization of the pyridine ring in precursors to this compound allows for the generation of a library of analogs with varied substitution patterns. Methodologies such as cross-coupling reactions and directed ortho-metalation are instrumental in this endeavor. A common and versatile precursor for these syntheses is a pyridine ring bearing a cyano group at the 3-position, which can be readily reduced to the desired aminomethyl group in a later step.

The introduction of substituents is often achieved on a suitably protected or pre-functionalized pyridine core. For instance, starting with a halogenated 2-alkoxypyridine allows for subsequent palladium-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other moieties.

A general and effective route to substituted 2-amino-3-cyanopyridines involves a one-pot multicomponent reaction. This approach brings together an aromatic aldehyde, malononitrile, a methyl ketone or cyclohexanone, and ammonium (B1175870) acetate. This method is notable for its efficiency and high yields, providing a straightforward entry to polysubstituted pyridines.

Another powerful technique for pyridine functionalization is the Guareschi-Thorpe condensation. This classical method involves the reaction of cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones, which can then be further modified. For example, chlorination of the resulting 2-pyridone with phosphorus oxychloride furnishes a 2-chloropyridine, a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, including the butoxy group.

Furthermore, directed ortho-metalation (DoM) provides a regioselective method for functionalizing the pyridine ring. By choosing an appropriate directing group, it is possible to introduce electrophiles at specific positions ortho to the directing group.

The following table summarizes various substituents that have been incorporated onto the pyridine ring in related structures, showcasing the versatility of these synthetic approaches.

| Precursor Compound | Reaction Type | Reagents and Conditions | Substituent Introduced | Position | Yield (%) | Reference |

| 2-Chloropyridine | SNAr | N-methylethanolamine | -OCH2CH2NHCH3 | 2 | N/A | beilstein-journals.org |

| 3-Formylchromone | Multistep Synthesis | K2CO3, Toluene, reflux | Various alkyl and aryl | Various | N/A | nih.gov |

| Aromatic Aldehydes, Malononitrile, Ketones | Multicomponent Reaction | Ammonium acetate, 80 °C, solvent-free | Various aryl and alkyl | 4, 5, 6 | 84-94 | researchgate.net |

| 2-Amino-3-cyanopyridines | Intermolecular Cyclization | Formamide | Fused pyrimidine (B1678525) ring | 2,3 | N/A | researchgate.net |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate | Hydrazinolysis | Hydrazine hydrate, Ethanol, reflux | -acetohydrazide | 2 | 65 | nih.gov |

| 2-Bromo-3-chloro-5-trifluoromethylpyridine | Cyanation | Cuprous cyanide, Dimethylformamide, 120 °C | -CN | 2 | N/A | google.com |

Table 1: Examples of Substituent Incorporation on Pyridine Heterocycles

Yields and specific reaction conditions are dependent on the specific substrates and are noted as "N/A" (Not Available) when not explicitly provided in the cited sources.

The synthesis of these analogs often involves a multi-step process where the pyridine core is first elaborated with the desired substituents before the final conversion of the 3-position substituent to the methanamine group. The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of the functional groups with the reaction conditions.

Amidation and Sulfonamidation Reactions of the Primary Amine

The primary amine functionality of this compound serves as a prime site for the formation of amide and sulfonamide linkages, which are prevalent in a vast array of biologically active molecules and functional materials.

Amidation Reactions: The reaction of this compound with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding N-substituted amides. The direct condensation with a carboxylic acid is typically facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. nih.gov The use of acyl chlorides provides a more reactive approach, often proceeding readily in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.ukchemguide.co.uklibretexts.org

A general scheme for the amidation of this compound is as follows:

With an acyl chloride: this compound + R-COCl → N-((2-butoxypyridin-3-yl)methyl)acetamide + HCl

With a carboxylic acid and coupling agent: this compound + R-COOH + Coupling Agent → N-((2-butoxypyridin-3-yl)methyl)acetamide + Byproducts

| Reagent Type | Reactant Example | Product | Typical Conditions |

| Acyl Chloride | Acetyl chloride | N-((2-butoxypyridin-3-yl)methyl)acetamide | Inert solvent (e.g., DCM), base (e.g., triethylamine), 0°C to room temperature |

| Carboxylic Acid | Benzoic acid | N-((2-butoxypyridin-3-yl)methyl)benzamide | Coupling agent (e.g., DCC, EDC), inert solvent (e.g., DMF), room temperature |

| Acid Anhydride | Acetic anhydride | N-((2-butoxypyridin-3-yl)methyl)acetamide | Base catalyst (e.g., pyridine), room temperature |

Sulfonamidation Reactions: The synthesis of sulfonamides from this compound is readily achieved through its reaction with a sulfonyl chloride in the presence of a base. nih.gov This reaction is robust and allows for the introduction of a wide variety of aryl and alkyl sulfonyl groups.

A general scheme for the sulfonamidation is: this compound + R-SO₂Cl → N-((2-butoxypyridin-3-yl)methyl)sulfonamide + HCl

| Sulfonyl Chloride | Product | Typical Base |

| Benzenesulfonyl chloride | N-((2-butoxypyridin-3-yl)methyl)benzenesulfonamide | Pyridine |

| Methanesulfonyl chloride | N-((2-butoxypyridin-3-yl)methyl)methanesulfonamide | Triethylamine |

| p-Toluenesulfonyl chloride | N-((2-butoxypyridin-3-yl)methyl)-4-methylbenzenesulfonamide | Aqueous NaOH (Schotten-Baumann conditions) |

N-Alkylation and N-Acylation Strategies

Further diversification of the this compound core can be achieved through N-alkylation and N-acylation reactions, leading to secondary and tertiary amines, and amides, respectively.

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled and widely employed method is reductive amination. masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | N-methyl-(2-butoxypyridin-3-yl)methanamine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-(2-butoxypyridin-3-yl)methanamine |

| Benzaldehyde | H₂/Pd-C | N-benzyl-(2-butoxypyridin-3-yl)methanamine |

N-Acylation: N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the primary amine with an acyl chloride or an acid anhydride. chemguide.co.ukchemguide.co.uklibretexts.org The resulting amides are generally stable and offer a platform for further functionalization. The iterative process of N-acylation followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) provides another route to N-alkylated products.

Construction of Fused and Bridged Heterocyclic Systems

The primary amine and the pyridine ring of this compound are key functionalities for the construction of more complex fused and bridged heterocyclic systems. These elaborate structures are of significant interest in medicinal chemistry and materials science.

Fused Heterocyclic Systems: A variety of fused heterocyclic systems can be synthesized from aminopyridine precursors. For instance, reaction with appropriate reagents can lead to the formation of imidazopyridines or pyrido[2,3-d]pyrimidines. researchgate.netnih.govrsc.orgnih.govnih.govnih.gove3s-conferences.orgresearchgate.net

Imidazopyridines: The reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone is a classic method for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org While this compound is a 3-aminomethylpyridine, intramolecular cyclization strategies following derivatization of the primary amine could potentially lead to fused systems.

Pyrido[2,3-d]pyrimidines: These can be synthesized from 2-aminonicotinamides or related precursors. researchgate.netnih.govrsc.orgnih.gov Derivatization of the aminomethyl group of this compound into a suitable functional group could open pathways to these fused systems.

A plausible synthetic route to a fused system is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgbeilstein-journals.orgresearchgate.netmdpi.comnih.gov While the starting material is not a β-arylethylamine, analogous intramolecular cyclizations of imines formed from this compound could potentially lead to novel bridged heterocyclic structures.

| Reaction Type | Reagents | Resulting Heterocycle |

| Imidazopyridine Synthesis (hypothetical) | α-haloketone (after modification of amine) | Imidazo[1,5-a]pyridine derivative |

| Pyrido[2,3-d]pyrimidine Synthesis (hypothetical) | Diethyl malonate derivative (after modification of amine) | Pyrido[2,3-d]pyrimidine derivative |

| Pictet-Spengler type Cyclization (hypothetical) | Aldehyde, Acid catalyst | Tetrahydropyrido[3,2-c]azepine derivative |

Chemical Modifications of the Butoxy Side Chain

The butoxy side chain offers another avenue for structural modification, although it is generally less reactive than the primary amine.

Ether Cleavage: The butoxy group, an ether linkage, can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com This would result in the formation of 2-hydroxypyridin-3-yl)methanamine, which exists in tautomeric equilibrium with the corresponding pyridone. This transformation allows for subsequent reactions at the newly formed hydroxyl/pyridone functionality.

Oxidation: While direct oxidation of the butoxy group is challenging, radical-based methods can be employed for the functionalization of unactivated C-H bonds in alkoxy chains. nih.govnih.gov Such approaches could potentially introduce hydroxyl or carbonyl functionalities at various positions along the butyl chain, leading to a range of novel derivatives.

Distal C-H Functionalization: Recent advances in photoredox catalysis have enabled the distal C-H functionalization of alkoxyarenes. rsc.org These methods could potentially be applied to introduce various functional groups at the terminal end of the butoxy chain.

| Modification Type | Reagents | Potential Product |

| Ether Cleavage | HBr or BBr₃ | (2-Hydroxypyridin-3-yl)methanamine |

| Radical Oxidation (hypothetical) | Radical initiator, Oxidant | Hydroxylated or carbonylated butoxy chain derivatives |

| Distal Functionalization (hypothetical) | Photocatalyst, Functionalizing agent | Terminally functionalized butoxy chain derivatives |

Role As a Key Synthetic Intermediate in Advanced Chemical Research

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The inherent reactivity of the aminomethylpyridine core of (2-Butoxypyridin-3-yl)methanamine makes it an attractive starting material for the synthesis of intricate polycyclic and heterocyclic systems. These frameworks are often found at the core of biologically active molecules and advanced materials.

The synthesis of spiro compounds, which feature a single atom as the junction of two rings, is an area of active research due to their unique three-dimensional structures and presence in numerous natural products. Although specific examples employing this compound are not documented, the general synthetic strategies for spirocycle formation often involve the use of bifunctional building blocks. For instance, a series of 5'-alkoxy-3',4'-dihydrospiro-[piperazine-2,3'(2'H)-benzopyran] derivatives have been prepared from related aminomethyl precursors. rsc.org This suggests that the aminomethyl group of this compound could serve as a nucleophile in reactions with suitable electrophilic partners to construct spirocyclic frameworks.

Precursor for Novel Organic Scaffolds in Target-Oriented Synthesis

Target-oriented synthesis aims to create specific molecules with desired properties, often for applications in medicine and materials science. The versatility of this compound allows for its use as a precursor to a variety of novel organic scaffolds. The synthesis of multicyclic pyridine (B92270) and quinoline (B57606) derivatives has been achieved through intramolecular C-H bond functionalization, highlighting the potential for creating complex scaffolds from simpler pyridine starting materials. nih.gov While direct examples with the 2-butoxy substituent are not reported, the underlying chemistry provides a blueprint for how this compound could be employed in the construction of unique molecular architectures. For example, novel tricyclic scaffolds have been designed by fusing a pyranose ring with various seven-membered heterocyclic rings, demonstrating the modular approach to scaffold development. nih.gov

Applications in Chemical Biology Research (Excluding Clinical Human Trials)

The pyridine moiety is a common feature in many biologically active compounds, and derivatives of this compound have shown significant promise in the field of chemical biology, particularly as scaffolds for the development of enzyme inhibitors.

The structural framework provided by this compound is well-suited for targeting the active sites of various enzymes. Researchers have leveraged this scaffold to design potent and selective inhibitors for enzymes implicated in a range of diseases.

Nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme that plays a crucial role in cellular metabolism and has been linked to various diseases, including metabolic disorders and cancer. mdpi.com The development of NNMT inhibitors is therefore an active area of research. Several studies have highlighted the importance of the pyridin-3-ylmethanamine scaffold in the design of potent NNMT inhibitors.

| Inhibitor Type | Key Structural Features | Significance |

| Bisubstrate Inhibitors | Covalently linked fragments mimicking both the nicotinamide substrate and the S-adenosyl-L-methionine (SAM) cofactor. rsc.orgmdpi.com | Exhibit high potency and selectivity by occupying both binding pockets of the enzyme. |

| Tricyclic Inhibitors | Fused ring systems incorporating the pyridine core. nih.gov | Offer novel binding modes and improved pharmacokinetic properties. |

| Tetrahydroisoquinoline-Triazole Derivatives | Combination of a tetrahydroisoquinoline moiety with a triazole ring, often derived from a pyridine precursor. mdpi.com | Explores new chemical space for NNMT inhibition. |

The rational design of these inhibitors is often guided by the crystal structure of NNMT, allowing for the optimization of interactions with key amino acid residues in the active site. mdpi.commdpi.com

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. plos.org Inhibitors of PDEs have therapeutic applications in a variety of conditions. While direct evidence for this compound as a PDE inhibitor is not available, the broader class of pyrazolopyridine derivatives has been extensively studied for this purpose. For example, structure-activity relationship (SAR) studies on pyrazolopyridine-pyridazinone derivatives have led to the development of potent and selective PDE inhibitors. nih.gov These studies demonstrate that modifications to the pyridine ring and its substituents can significantly impact inhibitory activity and selectivity against different PDE isoforms. nih.gov

A particularly successful strategy in the development of NNMT inhibitors has been the rational design of bisubstrate mimics. chemrxiv.org These molecules are engineered to simultaneously occupy the binding sites of both the nicotinamide substrate and the SAM cofactor within the NNMT active site. rsc.orgmdpi.com This approach often leads to inhibitors with high affinity and selectivity.

The design process typically involves:

Structural Analysis: Examination of the NNMT crystal structure to understand the spatial arrangement of the substrate and cofactor binding pockets. mdpi.comchemrxiv.org

Fragment Linking: Covalently linking a nicotinamide-like fragment (such as a substituted pyridine) to a SAM-mimicking moiety. rsc.org

Linker Optimization: Varying the length and nature of the linker connecting the two fragments to achieve optimal positioning within the active site. chemrxiv.org

This rational design approach, which can be applied to scaffolds like this compound, has led to the discovery of highly potent NNMT inhibitors with potential for further development in therapeutic applications. chemrxiv.org

Scaffold for Enzyme Inhibitor Development (e.g., Nicotinamide N-Methyltransferase (NNMT) inhibitors, Phosphodiesterase (PDE) inhibitors)

Structure-Activity Relationship (SAR) Investigations in Enzyme Inhibition

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the broader class of 2-alkoxypyridine derivatives has been the subject of significant research in the context of enzyme inhibition. These studies provide valuable insights into how modifications of the 2-alkoxy-3-substituted pyridine scaffold can influence biological activity.

Research into novel 2-alkoxy-3-cyanopyridine derivatives has identified them as inhibitors of cholinesterases, enzymes that are critical in the progression of Alzheimer's disease. researchgate.netresearchgate.net A series of these compounds were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The length and nature of the alkoxy group at the 2-position, as well as the substituent at the 3-position, were found to be critical for the inhibitory potency and selectivity. For instance, in a series of 2-alkoxy-3-cyanopyridine derivatives, compounds with specific alkoxy chains showed differential inhibition of AChE and BuChE. researchgate.net

Inhibitory Activity of 2-Alkoxy-3-Cyanopyridine Derivatives against Cholinesterases

| Compound | Alkoxy Group | Enzyme | IC50 (µM) |

|---|---|---|---|

| 3 | Methoxy | AChE | 53.95 ± 4.29 |

| 4 | Ethoxy | BuChE | 31.79 ± 0.38 |

Data sourced from research on 2-alkoxy-3-cyanopyridine derivatives as cholinesterase inhibitors. researchgate.net

Development of Chemical Probes for Biological Pathway Elucidation

The development of chemical probes is a vital area of chemical biology, enabling the detailed study of biological pathways and the validation of new drug targets. An effective chemical probe should be potent, selective, and have a known mechanism of action. While the (2-alkoxypyridin-3-yl)methanamine scaffold has been utilized in the development of enzyme inhibitors, there is a notable lack of specific reports in the scientific literature detailing the use of this compound itself as a chemical probe for the elucidation of biological pathways. Further research would be required to explore its potential in this capacity.

Potential Utility in Agrochemical and Veterinary Research (as building blocks)

The pyridine core is a common feature in many agrochemicals and veterinary medicines due to its favorable biological and physicochemical properties. The this compound structure, with its reactive methanamine group and modifiable butoxy substituent, presents it as a potentially valuable building block for the synthesis of new active ingredients in these sectors. However, a comprehensive search of publicly available scientific and patent literature did not yield specific examples of this compound being used as a synthetic intermediate in the development of novel agrochemical or veterinary products. The exploration of its utility in these fields remains an area for future investigation.

Advanced Analytical Characterization Methodologies for Academic Investigation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of a molecule. For (2-Butoxypyridin-3-yl)methanamine, with a neutral monoisotopic mass of 180.1263 Da, HRMS provides an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of its molecular formula, C₁₀H₁₆N₂O.

In a typical analysis using an electrospray ionization (ESI) source, the compound is protonated to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would yield a value very close to the calculated exact mass of 181.13355 Da. uni.lu This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Beyond molecular formula confirmation, HRMS is a powerful tool for reaction monitoring. During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed by LC-HRMS to track the consumption of reactants and the formation of the desired product in real-time. This allows for precise control over reaction conditions and optimization of the synthetic yield.

Predicted HRMS data for various adducts of this compound are presented in the table below. These predictions are valuable for identifying the compound in complex matrices. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 181.13355 |

| [M+Na]⁺ | 203.11549 |

| [M-H]⁻ | 179.11899 |

| [M+NH₄]⁺ | 198.16009 |

| [M+K]⁺ | 219.08943 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (beyond routine identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, while the protons of the butoxy group and the aminomethyl group would be found in the upfield region. The splitting patterns of these signals, due to spin-spin coupling, provide information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's electronic environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

2D NMR: For a comprehensive structural assignment, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the butoxy chain and the pyridine ring. uni.luresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the unambiguous assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the butoxy group to the pyridine ring and the aminomethyl group to its position on the ring. nih.govmdpi.com

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine C2 | ~163 | - | - |

| Pyridine C3 | ~125 | - | - |

| Pyridine C4 | ~138 | ~7.8 | d |

| Pyridine C5 | ~115 | ~6.8 | dd |

| Pyridine C6 | ~148 | ~8.1 | d |

| CH₂-N | ~40 | ~3.8 | s |

| O-CH₂ | ~68 | ~4.3 | t |

| O-CH₂-CH₂ | ~31 | ~1.8 | m |

| O-(CH₂)₂-CH₂ | ~19 | ~1.5 | m |

| CH₃ | ~14 | ~0.9 | t |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Progress Analysis

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of a synthesized compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would elute at a characteristic retention time, and the area of its peak in the chromatogram is proportional to its concentration. Purity is assessed by detecting the presence of any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and specific analytical technique. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the tentative identification of impurities and by-products based on their mass-to-charge ratios, which is invaluable for optimizing reaction conditions to minimize their formation. LC-MS is particularly useful for monitoring reaction progress, as it can simultaneously track reactants, intermediates, and products.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure.

The resulting crystal structure would reveal:

The exact bond lengths and bond angles within the molecule.

The conformation of the butoxy chain.

The planarity of the pyridine ring.

The intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

While no publicly available crystal structure for this compound currently exists, studies on other substituted pyridine derivatives have demonstrated the power of this technique in confirming molecular connectivity and stereochemistry. mdpi.commdpi.com

Table of Compounds Mentioned

Computational and Theoretical Studies of 2 Butoxypyridin 3 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be fundamental to understanding the electronic properties of (2-Butoxypyridin-3-yl)methanamine. These calculations could provide a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global electrophilicity index, would offer insights into the molecule's potential reactivity in chemical reactions. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. The MEP would highlight the electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Global Hardness | 2.65 eV | Measures resistance to change in electron distribution |

| Global Electrophilicity | 1.9 eV | Describes the propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data is unavailable.

Conformational Analysis and Energetic Profiles

The flexibility of the butoxy and methanamine side chains in this compound means the molecule can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable, low-energy conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The results of such an analysis would be an energetic profile, or a potential energy surface, showing the relative energies of different conformations. Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule under normal conditions and is the starting point for further computational studies like molecular docking.

Molecular Docking and Dynamics Simulations (e.g., for ligand-protein interactions in in vitro models)

To explore the potential biological activity of this compound, molecular docking simulations would be a valuable tool. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. For example, based on the structures of related pyridine (B92270) derivatives, one might hypothesize its interaction with certain enzymes or receptors. uni.lunih.govbldpharm.com

Molecular docking studies would provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Indicates a potentially strong binding interaction |

| Key Interacting Residues | TYR 82, ASP 121, PHE 256 | Amino acids in the protein's active site involved in binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein |

| Hydrophobic Interactions | 5 | Number of non-polar interactions contributing to binding |

Note: This table is for illustrative purposes only. The protein target and results are hypothetical due to the absence of specific research.

Prediction and Interpretation of Spectroscopic Data (e.g., theoretical NMR shifts, vibrational frequencies)

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of a synthesized compound. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its infrared (IR) vibrational frequencies would be highly informative.

These theoretical spectra are typically calculated using DFT methods. A strong correlation between the predicted and experimentally measured spectra would provide high confidence in the structural assignment of the molecule. Discrepancies could point to the presence of different conformers or unexpected chemical behavior.

Patent Landscape and Intellectual Property Analysis in Chemical Synthesis

Examination of Patented Synthetic Routes Involving (2-Butoxypyridin-3-yl)methanamine and its Analogs

General methods for the synthesis of pyridin-2-yl-methylamine derivatives have been the subject of patent claims, indicating the industrial relevance of this class of compounds google.com. For instance, patented methods describe the reduction of a 2-carboxamido or 2-cyano group at the 2-position of the pyridine (B92270) ring to an aminomethyl group google.com. Another common strategy involves the amination of a halomethylpyridine derivative.

Several patents protect classes of compounds that include structures analogous to this compound. For example, patents for pyrimidine (B1678525) or pyridine compounds as EGFR inhibitors for cancer treatment cover a broad range of substituted pyridines. google.com These patents often claim a generic structure that would encompass this compound, even if it is not explicitly synthesized and characterized in the examples. The general synthetic schemes in these patents typically involve the construction of the substituted pyridine ring followed by functional group interconversions to introduce the aminomethyl and butoxy groups.

A common approach found in the patent literature for preparing similar compounds involves a multi-step synthesis. This can be illustrated with a hypothetical, yet plausible, synthetic route based on established chemical principles often cited in patents for related structures:

Starting Material : A suitable starting material would be a commercially available or readily synthesized 2-chloropyridine-3-carbonitrile.

Nucleophilic Aromatic Substitution : The chloro group at the 2-position can be displaced by butoxide, generated from butanol and a strong base, to introduce the butoxy side chain.

Reduction of the Nitrile : The nitrile group at the 3-position can then be reduced to the corresponding primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This general approach allows for the synthesis of a wide variety of 2-alkoxypyridin-3-yl-methanamines by simply varying the alcohol used in the nucleophilic substitution step.

The table below summarizes patented synthetic strategies for related pyridine derivatives, which could be adapted for the synthesis of this compound.

| Patent Reference | General Method | Key Transformation |

| US7208603B2 google.com | Reduction of a pyridine-2-carboxamide | Amide to amine reduction |

| US10202365B2 google.com | Multi-step synthesis of substituted pyridin-3-yl-methanamines | Formation of the pyridine core and functional group manipulation |

| CA2966376A1 google.com | General synthesis of pyrimidine or pyridine compounds | Broad claims on substituted pyridine structures for EGFR inhibition |

Strategic Role in Chemical Libraries and Building Block Collections

This compound and its analogs are valuable components of chemical libraries and building block collections used in high-throughput screening and medicinal chemistry programs. The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a large number of FDA-approved drugs. lifechemicals.comnih.gov The specific substitution pattern of this compound offers several advantages for its inclusion in such collections.

The 2-alkoxy substituent can modulate the electronic properties of the pyridine ring and influence the compound's pharmacokinetic profile, such as its lipophilicity and metabolic stability. researchgate.net The 3-aminomethyl group provides a key reactive handle for further chemical modifications, allowing for the rapid generation of a diverse library of derivatives through techniques like amide coupling, reductive amination, or urea (B33335) formation.

Major suppliers of chemical building blocks for the pharmaceutical and biotechnology industries, such as Enamine and ChemBridge, offer extensive collections of functionalized pyridines. enamine.netchembridge.com These companies recognize the importance of providing a diverse range of scaffolds to enable the exploration of new chemical space. While this compound itself may be a niche offering, the general class of 2-alkoxypyridin-3-yl-methanamines is a valuable asset in these collections.

The strategic value of including such compounds in a library is multifold:

Structural Diversity : They provide access to a region of chemical space that is distinct from more common pyridine substitution patterns.

Lead Generation : The inherent drug-like properties of the pyridine core make these compounds good starting points for lead discovery programs.

Hit-to-Lead Optimization : The functional handles allow for systematic structure-activity relationship (SAR) studies to optimize the properties of an initial hit compound. chembridge.com

The table below highlights the key features of this compound as a building block.

| Feature | Strategic Advantage |

| Pyridine Core | Proven "privileged" scaffold in medicinal chemistry. lifechemicals.comnih.gov |

| 2-Butoxy Group | Modulates lipophilicity and metabolic stability. researchgate.net |

| 3-Aminomethyl Group | Provides a versatile reactive handle for library synthesis. |

| Overall Structure | Offers a unique 3D shape for exploring protein binding pockets. |

Emerging Patent Trends for Pyridine-Based Amines in Research Applications

The patent landscape for pyridine-based amines is dynamic and reflects the current trends in drug discovery research. A significant number of recent patent applications and granted patents focus on the use of substituted pyridine amines as key intermediates or final active pharmaceutical ingredients (APIs).

One of the most prominent trends is the development of kinase inhibitors for the treatment of cancer. nih.gov Many of these inhibitors feature a pyridine core, which often serves as a scaffold to correctly orient the functional groups that interact with the kinase active site. The aminopyridine moiety is frequently involved in forming key hydrogen bonds with the protein target.

Another area of intense research is the development of new treatments for central nervous system (CNS) disorders. Pyridine-based amines are being explored for their potential to modulate various CNS targets, including receptors and enzymes. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is often crucial for target engagement.

Furthermore, there is a growing interest in the use of pyridine-based compounds as antiviral and antibacterial agents. nih.govmdpi.com The pyridine ring can be found in a number of approved drugs for infectious diseases, and researchers continue to explore new variations of this scaffold to combat drug resistance.

Emerging trends in the patenting of pyridine-based amines include:

Targeted Covalent Inhibitors : The incorporation of reactive groups onto the pyridine scaffold to form covalent bonds with the target protein, leading to increased potency and duration of action.

Fragment-Based Drug Discovery : The use of smaller, less complex pyridine-containing fragments as starting points for the design of novel drugs.

Deuterated Analogs : The strategic replacement of hydrogen atoms with deuterium (B1214612) to improve the metabolic stability and pharmacokinetic properties of pyridine-based drugs.

The table below summarizes the key therapeutic areas and emerging technologies in the patenting of pyridine-based amines.

| Therapeutic Area | Key Targets/Applications | Emerging Technologies |

| Oncology nih.gov | Kinase inhibitors, cell cycle regulators | Targeted covalent inhibitors, PROTACs |

| CNS Disorders nih.gov | GPCRs, ion channels, enzyme inhibitors | Deuterated drugs, brain-penetrant scaffolds |

| Infectious Diseases nih.govmdpi.com | Viral proteases, bacterial cell wall synthesis | Novel mechanisms of action to overcome resistance |

Future Perspectives and Emerging Research Directions for 2 Butoxypyridin 3 Yl Methanamine

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to design processes that are safer, more efficient, and environmentally benign. For (2-Butoxypyridin-3-yl)methanamine, future research will likely focus on developing synthetic routes that align with these principles.

Current synthetic approaches to substituted pyridines often involve multi-step procedures with harsh reagents and generate significant waste. Emerging research in pyridine (B92270) synthesis points towards more sustainable alternatives that could be applied to the production of this compound. These include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govtechnologynetworks.comacs.orgresearchgate.net The application of flow chemistry to the synthesis of pyridines, including processes like the Bohlmann-Rahtz and Hantzsch syntheses, has been demonstrated to be highly efficient. nih.govtechnologynetworks.comresearchgate.net Future work could adapt these flow methodologies to the specific synthesis of this compound, potentially leading to higher yields and purity with reduced environmental impact.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. thieme-connect.comacs.orgresearchgate.netacs.org Metal-free photocatalytic methods for the synthesis of multi-substituted pyridines are particularly attractive from a sustainability perspective. thieme-connect.comacs.orgresearchgate.net Research into photocatalytic routes to functionalize the pyridine ring could lead to novel and more direct syntheses of this compound and its derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. encyclopedia.pubresearchgate.netunibe.ch While specific biocatalytic routes to this compound have not been reported, the broader field of biocatalysis for the synthesis of pharmaceutical intermediates is rapidly expanding. researchgate.net Future research may identify or engineer enzymes capable of catalyzing key steps in its synthesis, such as the selective amination of a corresponding precursor. This approach aligns with ten of the twelve principles of green chemistry, making it a highly desirable long-term goal. encyclopedia.pub

Sustainable Feedstocks: The direct synthesis of pyridines from renewable resources like glycerol (B35011) and ammonia (B1221849) using zeolite catalysts is an area of active investigation. rsc.org While currently focused on producing the parent pyridine and simple alkylpyridines, future advancements could enable the targeted synthesis of more complex derivatives like this compound from bio-based feedstocks.

The following table summarizes potential sustainable synthetic approaches for this compound:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, efficiency, and scalability. nih.govtechnologynetworks.com | Adapting existing pyridine flow syntheses for the specific target molecule. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. thieme-connect.comacs.org | Development of photocatalytic C-H functionalization or annulation strategies. |

| Biocatalysis | High selectivity, mild conditions, reduced waste. encyclopedia.pubresearchgate.net | Discovery or engineering of enzymes for key synthetic steps. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. rsc.org | Development of catalytic systems for the conversion of biomass to functionalized pyridines. |

Expansion of its Role in Modular Synthesis and Combinatorial Chemistry for Research Tools

The structure of this compound, featuring a readily functionalizable primary amine and a substituted pyridine core, makes it an ideal building block for modular synthesis and combinatorial chemistry. nih.govnih.gov These approaches are instrumental in the rapid generation of large libraries of compounds for screening in drug discovery and materials science.

Future research is expected to leverage this compound as a versatile scaffold to create diverse molecular libraries. nih.govimperial.ac.uknih.gov The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce a wide range of functional groups. The pyridine ring itself can also be further modified, allowing for the systematic exploration of chemical space around this core structure.

The "one-bead one-compound" methodology is a powerful technique in combinatorial chemistry where each bead in a resin support carries a unique compound. nih.gov this compound could be incorporated into such libraries, enabling the high-throughput screening of millions of related compounds for biological activity or material properties. nih.gov

The following table illustrates the potential of this compound in modular synthesis:

| Reaction Type on Amine Group | Potential Functionalities Introduced | Application Area |

| Acylation | Amides, sulfonamides | Drug discovery, materials science |

| Alkylation | Secondary and tertiary amines | Catalysis, ligand design |

| Reductive Amination | Substituted amines | Medicinal chemistry |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties of the 2-alkoxypyridine scaffold suggest that this compound could participate in novel and potentially unprecedented chemical transformations. The interplay between the electron-donating butoxy group at the 2-position and the aminomethyl group at the 3-position can influence the reactivity of the pyridine ring in interesting ways.

Future research will likely explore the reactivity of this compound in greater detail. For instance, the aldehyde analogue, 2-ethoxypyridine-3-carboxaldehyde, is known to undergo various reactions such as oxidation, reduction, and nucleophilic addition. pipzine-chem.com The aminomethyl group in this compound can be expected to direct or participate in reactions in unique ways.

The development of novel catalytic systems could unlock new reaction pathways. For example, photochemical methods are being developed for the functionalization of pyridines via pyridinyl radicals, which exhibit distinct reactivity patterns compared to classical methods. acs.org Investigating the behavior of this compound under such conditions could lead to the discovery of new C-H functionalization or cross-coupling reactions.

Furthermore, the aminomethylpyridine moiety is a known bidentate ligand, capable of coordinating with metal ions. smolecule.comcymitquimica.comechemi.comnih.gov The specific steric and electronic environment provided by the 2-butoxy substituent could lead to the formation of metal complexes with unique catalytic or material properties. acs.orgacs.org

Integration into Advanced Functional Materials Research

The structural features of this compound make it a promising candidate for incorporation into advanced functional materials. The pyridine nitrogen and the primary amine can act as coordination sites for metal ions, making it a suitable ligand for the construction of Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.netuniven.ac.zarsc.org

MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.comuniven.ac.za The butoxy group of this compound could project into the pores of a MOF, influencing its size, shape, and chemical environment, and thereby its functional properties.

Moreover, pyridine-based polymers are being investigated for various applications, including the removal of pollutants. nih.govacs.orgresearchgate.net The functional groups of this compound could be used to create polymers with tailored properties for specific applications. For example, the amine group could be used for post-synthetic modification of the polymer, while the butoxy group could enhance its solubility or interaction with certain guest molecules.

The following table highlights potential applications of this compound in functional materials:

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a ligand to connect metal nodes. | Gas storage, catalysis, sensing. mdpi.comresearchgate.net |

| Functional Polymers | As a monomer or for post-synthetic modification. | Adsorbents for environmental remediation, stimuli-responsive materials. nih.govacs.org |

| Coordination Complexes | As a ligand for creating discrete metal complexes. | Catalysis, molecular magnetism. acs.orgacs.org |

Application of Artificial Intelligence and Machine Learning in its Synthetic Design and Application Prediction

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose optimal synthetic routes from commercially available starting materials. chemcopilot.comnih.govosu.eduengineering.org.cnacs.org These tools learn from vast databases of chemical reactions and can identify novel and more efficient synthetic pathways that might not be obvious to a human chemist. acs.org

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of molecules based on their structure. researchgate.netrsc.org This could be used to predict the potential applications of this compound and its derivatives without the need for extensive experimental work. For example, ML models could predict its efficacy as a corrosion inhibitor or its potential as a ligand in a catalytic system. researchgate.net

Material Discovery: AI and ML are being used to accelerate the discovery of new materials with desired properties. nih.govacs.org For instance, a machine learning-assisted approach has been used to design pyridine-based polymers for the efficient removal of radioactive waste. nih.govacs.org A similar approach could be used to design materials based on this compound for specific applications.

The integration of AI and ML into the research workflow for this compound is expected to significantly accelerate the pace of discovery and innovation.

The following table lists some of the AI and ML applications relevant to this compound research:

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | Predicts optimal synthetic routes to the target molecule. chemcopilot.comengineering.org.cn | Faster and more efficient synthesis. |

| Property Prediction | Predicts physicochemical and biological properties. researchgate.netrsc.org | Guides experimental work and identifies potential applications. |

| Material Discovery | Designs novel materials with desired functionalities. nih.govacs.org | Accelerates the development of new functional materials. |

| Reaction Optimization | Predicts optimal reaction conditions for higher yields and purity. | Reduces experimental effort and resource consumption. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Butoxypyridin-3-yl)methanamine, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling (for biphenyl derivatives) or nucleophilic substitution to introduce the butoxy group. For example, reacting 3-aminomethylpyridine derivatives with butoxyphenyl halides under palladium catalysis can yield the target compound. Microwave-assisted synthesis (e.g., 30–60 min at 120–150°C) significantly reduces reaction time compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity. Monitoring intermediates using TLC or LC-MS is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves the pyridine ring protons (δ 7.5–8.5 ppm) and butoxy chain (δ 0.9–1.7 ppm). The aminomethyl group appears as a singlet near δ 3.8–4.2 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. High-resolution data (≤ 0.8 Å) are essential for accurate refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.16) .

Q. How do substituents on the pyridine ring influence the physicochemical properties of this compound?

- Methodological Answer : Substituents like methoxy, methyl, or halogens alter solubility, logP, and hydrogen-bonding capacity. For instance:

- Methoxy groups increase hydrophilicity (logP reduced by ~0.5) but may hinder crystallization due to conformational flexibility .

- Fluorine atoms enhance metabolic stability and membrane permeability, as seen in analogs like (3',3-difluorobiphenyl-4-yl)methanamine .

Comparative studies using HPLC (C18 column, acetonitrile/water mobile phase) quantify solubility differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Strategies include:

- Orthogonal validation : Confirm activity via independent assays (e.g., cell-based viability and enzymatic inhibition assays) .

- Batch consistency analysis : Use LC-MS to verify compound purity (>98%) and rule out degradation products .

- Statistical modeling : Multivariate regression identifies confounding variables (e.g., solvent choice, cell passage number) .

Q. What computational strategies best predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models transition states and activation energies for reactions like SN2 substitutions. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and charge distribution .

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes or receptors) by simulating ligand-receptor interactions .

- pKa prediction : Tools like MarvinSuite estimate the aminomethyl group’s basicity (pKa ~9.5), guiding pH-dependent reaction design .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, halogens) at the pyridine 2- and 3-positions. Use parallel synthesis to streamline library generation .

- Activity profiling : Test analogs in dose-response assays (IC50/EC50 determination) against relevant targets (e.g., kinases or GPCRs).

- QSAR modeling : Partial least squares (PLS) regression correlates electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.